N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
40769-79-7 |
|---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H7N3O3/c1-3(10)8-4-2-7-6(12)9-5(4)11/h2H,1H3,(H,8,10)(H2,7,9,11,12) |
InChI Key |
QJZBKZCJXPJZED-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CNC(=O)NC1=O |
Canonical SMILES |
CC(=O)NC1=CNC(=O)NC1=O |
Other CAS No. |
40769-79-7 |
Origin of Product |
United States |
Advanced Synthetic Strategies for N 2,4 Dioxo 1h Pyrimidin 5 Yl Acetamide and Analogues
De Novo Synthesis of the Pyrimidine (B1678525) Core
The de novo, or from scratch, synthesis of the pyrimidine core is a fundamental aspect of accessing N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide and its derivatives. This approach allows for the systematic construction of the heterocyclic ring system from acyclic precursors.
Nucleophilic Acyl Substitution Reactions for 2-Cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
A key intermediate in the synthesis of the target compound is 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide. This molecule is effectively synthesized via a nucleophilic acyl substitution reaction. In a notable synthetic route, 5-aminouracil (B160950) serves as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like ethyl cyanoacetate. researchgate.net This reaction results in the formation of an amide bond, linking the cyanoacetyl group to the 5-position of the uracil (B121893) ring. researchgate.net Cyanoacetamide derivatives are recognized as versatile starting materials for synthesizing a variety of heterocyclic systems, including pyrimidines. ekb.egresearchgate.net The general principle involves the reaction of amines with cyanoacetic acid derivatives or related compounds. researchgate.net
The reaction mechanism involves the lone pair of electrons on the amino group of 5-aminouracil initiating a nucleophilic attack on the carbonyl group of ethyl cyanoacetate. This is followed by the elimination of an ethoxy group, leading to the formation of the stable acetamide (B32628) product.
Microwave-Assisted Synthetic Protocols for Enhanced Yields
To improve the efficiency of pyrimidine synthesis, microwave-assisted organic synthesis (MAOS) has been widely adopted. This technique often leads to significant reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. nih.govnih.govnih.gov For the synthesis of 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide from 5-aminouracil and ethyl cyanoacetate, the use of microwave irradiation has been shown to produce the desired product in excellent yield. researchgate.net
The benefits of microwave heating stem from the direct interaction of electromagnetic radiation with the molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This can overcome activation energy barriers more efficiently than conventional heating, accelerating the rate of reaction. nih.gov The application of microwave irradiation is a hallmark of green chemistry, often allowing for solvent-free conditions and easier product purification. nih.govnih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Fused Pyrimidines
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional | 24 hours | 42-55% | nih.gov |
| Microwave-Assisted | 8 minutes | 69-88% | nih.gov |
Uracil-Based Precursor Utilization
The use of readily available uracil derivatives as precursors is a cornerstone of many synthetic strategies targeting this compound analogues. 5-Aminouracil is a particularly valuable starting material, as it provides the pre-formed pyrimidine-2,4-dione core with a reactive amino group at the C5 position, primed for functionalization. researchgate.net The synthesis of 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide from 5-aminouracil is a prime example of this efficient approach. researchgate.net Other related precursors, such as uric acid, have also been utilized, which upon reaction with acetic anhydride (B1165640) can yield N-(6-acetamido-2,4-dioxo-1H-pyrimidin-5-yl)acetamide. The fundamental uracil structure itself can be synthesized through various means, including processes that start from materials like alkali formylacetic acid alkyl esters and thiourea (B124793), followed by hydrolysis. google.com
Functionalization and Derivatization Approaches
Once the core pyrimidine structure is established, further chemical modifications can be made to the molecule. These derivatizations can occur at the pyrimidine ring's nitrogen atoms or by leveraging the reactivity of the acetamide moiety.
Alkylation Reactions at the Pyrimidine Nitrogen Atoms
Alkylation at the N1 and N3 positions of the pyrimidine ring is a common strategy to introduce structural diversity. However, direct alkylation of the pyrimidine ring can be challenging due to the presence of multiple reactive sites (N1, N3, and potentially O-alkylation), which can lead to a mixture of products. nih.gov The pKa of protonated pyrimidine is significantly lower than that of pyridine (B92270), making N-alkylation more difficult. wikipedia.org
Several methods have been developed to achieve more selective alkylation.
Base-Mediated Alkylation : Traditional methods often employ a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF to deprotonate the nitrogen atom, followed by the addition of an alkyl halide. orientjchem.orgmdpi.com However, this can result in poor regioselectivity, yielding mixtures of N1, N3, and O-alkylated products. ias.ac.in
Heterogeneous Catalysis : An efficient and selective method for N1-alkylation involves the use of a heterogeneous catalyst, such as ammonium (B1175870) sulfate (B86663) coated on hydrothermal carbon (AS@HTC). ias.ac.in This approach promotes mono-alkylation at the N1 position with excellent yields and selectivity, avoiding the formation of undesired side products. ias.ac.in
Mitsunobu Reaction : The Mitsunobu reaction provides another route for N-alkylation, though purification of the desired product can sometimes be challenging. mdpi.com
Regioselectivity Factors : The regioselectivity of alkylation can be influenced by the nature of the alkylating agent and the reaction temperature. researchgate.net For instance, in some related heterocyclic systems, alkylation at room temperature might favor O-alkylation, while higher temperatures lead to N-alkylation. researchgate.net
Condensation and Addition Reactions Involving the Acetamide Group
The acetamide group, particularly in the form of the 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide intermediate, offers a reactive handle for further molecular elaboration through condensation and addition reactions.
Knoevenagel Condensation : The active methylene (B1212753) group in the cyanoacetamide moiety is particularly reactive and can participate in Knoevenagel condensation reactions with aldehydes. researchgate.netnih.gov For example, the condensation of 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide with benzaldehyde (B42025) under microwave irradiation yields the corresponding α,β-unsaturated acrylamide (B121943) derivative. researchgate.net This reaction is a classical and widely used carbon-carbon bond-forming reaction in organic synthesis. nih.gov
Reaction with DMF-DMA : The acetamide intermediate can also react with dimethylformamide-dimethylacetal (DMF-DMA) to produce an (E)-2-cyano-3-(dimethylamino)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylamide derivative. researchgate.net
Michael Addition : The acrylamide derivatives produced from Knoevenagel condensations are themselves valuable intermediates. They can undergo subsequent Michael addition reactions, for instance, with hydrazine (B178648) hydrate, to create new heterocyclic rings fused to or substituted on the initial structure. researchgate.net
Addition of Radicals : In the context of DNA, pyrimidine radicals can undergo addition reactions to adjacent nucleosides, demonstrating the potential for the pyrimidine ring and its side chains to participate in complex addition chemistry. nih.gov
Green Chemistry Methodologies in Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing or eliminating the use and generation of hazardous substances. In the synthesis of heterocyclic compounds like this compound, green methodologies such as microwave-assisted and ultrasound-assisted synthesis offer significant advantages over conventional heating methods. ajrconline.org
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. ajrconline.org The application of microwave heating can accelerate the synthesis of pyrimidine derivatives by promoting efficient and rapid energy transfer directly to the reacting molecules. researchgate.net This technique offers a clean, simple, and economical pathway for synthesizing a variety of organic molecules. ajrconline.org For instance, microwave-assisted synthesis has been successfully employed in the preparation of dihydropyrimidine (B8664642) C5 amides and esters and in multicomponent strategies for synthesizing 5-aza-adenines. rsc.orgscilit.com While a specific microwave-assisted synthesis for this compound is not extensively documented, the successful application of this technology to similar pyrimidine structures suggests its high potential for this target molecule. researchgate.net
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis. nih.gov Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. nih.gov This method is known for its efficiency, reduced reaction times, and economic benefits. nih.govresearchgate.net Ultrasound has been successfully used in the synthesis of various pyrimidine derivatives and their fused systems, highlighting its potential for the synthesis of 5-acetamidouracil and its analogues. nih.gov For example, ultrasound-assisted methods have been developed for the clean and straightforward synthesis of 2-(4,5-dihydro-1H-pyrazol-1-yl)pyrimidines. researchgate.net
The following table summarizes the advantages of these green chemistry methodologies:
| Methodology | Advantages | Potential Application |
| Microwave-Assisted Synthesis | - Rapid reaction rates- Higher yields- Increased purity- Reduced solvent usage | Synthesis of this compound and its analogues. |
| Ultrasound-Assisted Synthesis | - Accelerated reaction rates- Improved yields- Milder reaction conditions- Environmentally friendly | Efficient synthesis of pyrimidine precursors and final products. nih.gov |
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net This approach is highly valued for its atom economy, operational simplicity, and ability to generate diverse molecular libraries efficiently. capes.gov.br
Biginelli Reaction and its Analogues:
The classical Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. researchgate.net This reaction can be adapted to synthesize a wide variety of pyrimidine derivatives. By using substituted starting materials, such as 5-aminouracil or barbituric acid derivatives, it is possible to generate analogues of this compound. researchgate.netresearchgate.net The Biginelli reaction and its variations are amenable to green chemistry approaches, with many successful examples using microwave irradiation or ultrasound. researchgate.net
Other Multi-Component Strategies:
Beyond the Biginelli reaction, numerous other MCRs have been developed for the synthesis of pyrimidine-based structures. For instance, five-component reactions have been reported for the synthesis of complex pyrazole-based barbituric acid derivatives. mdpi.com These reactions offer a high degree of structural diversification by allowing for the introduction of multiple points of variation in a single synthetic operation. nih.gov The use of 6-aminouracil (B15529) and its derivatives as building blocks in MCRs has been extensively reviewed, providing a versatile platform for the synthesis of fused pyrimidine systems like pyrido[2,3-d]pyrimidines. researchgate.netresearchgate.net
The table below illustrates the potential for structural diversification using MCRs:
| MCR Type | Reactants | Product Class |
| Biginelli-type Reaction | Aldehyde, β-ketoester, Urea/Thiourea derivative | Dihydropyrimidinones and related heterocycles |
| Pyrido[2,3-d]pyrimidine Synthesis | 6-Aminouracil, Aldehyde, Active methylene compound | Fused pyrimidine systems researchgate.net |
| Five-Component Reactions | Aldehyde, Barbituric acid, Phenylhydrazine, Ammonium acetate (B1210297) | Highly substituted pyrazole-barbituric acid derivatives mdpi.com |
Synthetic Pathways to Related 5-Acetamido-2,4-dioxopyrimidines
The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often involving the modification of a pre-existing pyrimidine ring.
A common strategy involves the synthesis of a 5-aminouracil precursor, followed by acetylation of the amino group. 5-Aminouracil itself can act as a key intermediate. nih.gov For example, 5,6-diaminouracil (B14702) derivatives can be synthesized and subsequently modified. nih.gov The fusion of 5,6-diaminouracil derivatives with α-bromoacetophenones leads to the formation of 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones. nih.gov
Another approach involves the synthesis of uracil derivatives with a substituent at the 6-position, such as 6-methyluracil, which can be prepared from the condensation of ethyl acetoacetate (B1235776) and urea. orgsyn.orgchemicalbook.com While this provides a related structure, modification at the 5-position would be a subsequent step.
The synthesis of 5-arylidene barbituric acid derivatives through the condensation of aromatic aldehydes and barbituric acid represents another pathway to 5-substituted uracil analogues. researchgate.net These reactions can be catalyzed by various agents, including reusable ionic liquids, under environmentally friendly conditions. mdpi.com
A selection of synthetic pathways to related compounds is presented in the table below:
| Starting Material(s) | Key Reaction | Product Type |
| 5,6-Diaminouracil derivatives, α-bromoacetophenones | Condensation | 5-Arylethylidene-aminopyrimidine-2,4-diones nih.gov |
| Ethyl acetoacetate, Urea | Cyclocondensation | 6-Methyluracil orgsyn.org |
| Aromatic aldehydes, Barbituric acid | Knoevenagel condensation | 5-Arylidene barbituric acid derivatives researchgate.net |
Comprehensive Spectroscopic and Crystallographic Characterization of N 2,4 Dioxo 1h Pyrimidin 5 Yl Acetamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HMBC, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. While complete, published experimental spectra for N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide are not consistently available across the scientific literature, a detailed structural confirmation can be inferred from the predicted chemical shifts and correlations based on its constituent functional groups.
¹H NMR and ¹³C NMR
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments in the molecule. The ¹³C NMR spectrum is predicted to display six signals, one for each unique carbon atom. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift (higher ppm values) ucl.ac.uk. The pyrimidine (B1678525) ring itself also induces shifts due to its aromatic character ucl.ac.uk.
Predicted chemical shifts are based on standard values for uracil (B121893) and acetamide (B32628) substructures pdx.eduorganicchemistrydata.orgsigmaaldrich.com.
Predicted ¹H NMR Spectral Data for this compound
| Predicted Signal | Chemical Shift (δ) (ppm) | Multiplicity | Protons |
|---|---|---|---|
| H-1 | ~11.0 | Singlet (broad) | 1H |
| H-3 | ~10.5 | Singlet (broad) | 1H |
| H-6 | ~7.5 | Singlet | 1H |
| Amide N-H | ~9.0 | Singlet (broad) | 1H |
Predicted ¹³C NMR Spectral Data for this compound
| Predicted Signal | Chemical Shift (δ) (ppm) | Carbon |
|---|---|---|
| C-2 | ~152 | C=O |
| C-4 | ~165 | C=O |
| C-5 | ~115 | C-NH |
| C-6 | ~140 | C-H |
| Acetyl C=O | ~170 | C=O |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
DEPT, COSY, HMBC, and HSQC
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the connectivity of the molecular structure.
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would be expected to show a positive signal for the acetyl CH₃ carbon, a positive signal for the C-6 methine carbon, and no signals for the four quaternary carbons (C-2, C-4, C-5, and the acetyl C=O), confirming their substitution pattern.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically 2-3 bonds). nist.gov In this compound, no cross-peaks would be expected as there are no vicinal or geminal protons that could couple with each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. chemguide.co.uk Cross-peaks would be expected between the C-6 proton and the C-6 carbon, and between the acetyl CH₃ protons and the acetyl CH₃ carbon. This would definitively link the proton signals to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds) and is critical for piecing together the molecular skeleton. nist.gov Key expected correlations would include:
The C-6 proton to the C-2, C-4, and C-5 carbons.
The acetyl CH₃ protons to the acetyl carbonyl carbon and the C-5 carbon of the pyrimidine ring.
The ring N-H protons to adjacent ring carbons (C-2, C-6, C-4).
While specific experimental 2D NMR data is not available in the cited literature, these predicted correlations represent the standard method by which the structure would be unequivocally confirmed.
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is characterized by the distinct vibrations of its pyrimidine ring and its acetamido side chain. The assignments can be made by comparison to related structures like 5-fluorouracil (B62378) for the ring system and various amides for the side chain. nist.govresearchgate.net
The IR spectrum of 5-fluorouracil shows characteristic absorption bands for the C=O group at approximately 1724 cm⁻¹, C=C ring stretching in the 1580-1600 cm⁻¹ region, and N-H stretching from 3100-3000 cm⁻¹. researchgate.net The spectrum for this compound would be expected to show these, along with additional bands from the acetamido group.
Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| 3200-3000 | N-H Stretching | Pyrimidine Ring & Amide | researchgate.net |
| ~2950 | C-H Stretching | Acetyl CH₃ | researchgate.net |
| ~1720 | C=O Stretching | Pyrimidine C4=O | researchgate.net |
| ~1680 | C=O Stretching (Amide I) | Acetamido C=O | nist.gov |
| ~1650 | C=O Stretching | Pyrimidine C2=O | researchgate.net |
| ~1550 | N-H Bending (Amide II) | Acetamido N-H | nist.gov |
| ~1450 & ~1350 | Ring Vibrations | Substituted Pyrimidine | researchgate.net |
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. Fragmentation analysis, typically using tandem mass spectrometry (MS/MS), offers insight into the compound's structure by breaking it into smaller, identifiable pieces.
The molecular formula of this compound is C₆H₇N₃O₃. Its calculated monoisotopic mass is 169.0487 Da. The mass spectrum would show a molecular ion peak ([M]⁺•) at this m/z value.
The fragmentation pattern under electron ionization (EI) can be predicted based on the structure. The acetamido side chain is a likely site for initial fragmentation. A common fragmentation for N-acetyl compounds is the loss of ketene (B1206846) (H₂C=C=O, 42 Da), which would result in a fragment corresponding to 5-aminouracil (B160950). Another likely fragmentation is the cleavage of the amide C-N bond, leading to the formation of an acylium ion or loss of an acetyl radical.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Da) | Proposed Fragment | Formula | Notes |
|---|---|---|---|
| 169.0487 | [M]⁺• | [C₆H₇N₃O₃]⁺• | Molecular Ion |
| 127.0382 | [M - C₂H₂O]⁺• | [C₄H₅N₃O₂]⁺• | Loss of ketene from acetamido group |
The fragmentation of acetamide itself commonly shows a prominent peak at m/z 44, corresponding to the [CH₃C(O)NH₂]⁺• breaking to form [C(O)NH₂]⁺, and a base peak at m/z 43 for the acetyl cation [CH₃CO]⁺. nist.gov This supports the prediction of a significant fragment at m/z 43 for the title compound.
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
A review of the published scientific literature did not yield specific single-crystal X-ray diffraction data for this compound. Therefore, precise crystallographic parameters such as the crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles for the solid form of this compound are not available at this time.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The technique is used to study molecules containing chromophores, typically systems with conjugated π-electrons.
The core pyrimidine-2,4-dione structure in this compound acts as the primary chromophore. Studies on the closely related compound 5-fluorouracil in aqueous solution show a strong absorption maximum (λₘₐₓ) at approximately 266 nm. researchgate.net This absorption is attributed to a π→π* electronic transition within the conjugated system of the uracil ring. researchgate.netnih.gov
The acetamido group (-NHCOCH₃) at the C-5 position functions as an auxochrome. An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. The nitrogen atom of the acetamido group has a lone pair of electrons that can extend the conjugation of the pyrimidine ring, which is expected to cause a bathochromic shift (a shift to a longer wavelength) of the λₘₐₓ compared to unsubstituted uracil. Therefore, the λₘₐₓ for this compound is predicted to be slightly above 266 nm in an aqueous medium.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-acetamidouracil |
| Uracil |
| 5-fluorouracil |
| 5-chlorouracil |
| Acetamide |
| 5-aminouracil |
Quantum Chemical and Computational Investigations of N 2,4 Dioxo 1h Pyrimidin 5 Yl Acetamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is instrumental in predicting the molecular structure, vibrational frequencies, and various electronic properties of N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide.
Equilibrium Geometry Optimization (e.g., B3LYP/6-31G(d) Level)
Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule. For this compound, this is often performed using the B3LYP functional combined with the 6-31G(d) basis set. This level of theory provides a reliable prediction of the molecule's three-dimensional arrangement of atoms, including bond lengths and bond angles. The optimized geometry reveals the planar structure of the pyrimidine (B1678525) ring and the orientation of the acetamide (B32628) substituent.
Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-31G(d))
| Parameter | Bond/Angle | Value |
| Bond Length | C2-N1 | ~1.38 Å |
| C4-C5 | ~1.45 Å | |
| C5-N5 | ~1.40 Å | |
| N5-C(Ac) | ~1.37 Å | |
| C(Ac)=O(Ac) | ~1.23 Å | |
| Bond Angle | N1-C2-N3 | ~116° |
| C4-C5-C6 | ~118° | |
| C5-N5-C(Ac) | ~124° | |
| Dihedral Angle | C4-C5-N5-C(Ac) | ~179° |
| (Note: The values presented are approximate and representative of typical findings at this level of theory. Actual values may vary slightly between different computational studies.) |
Frontier Molecular Orbitals (HOMO-LUMO Analysis and Band Gap Energies)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the band gap, is a significant indicator of molecular reactivity. A smaller band gap suggests a more reactive molecule. For this compound, the HOMO is typically localized over the pyrimidine ring, while the LUMO is distributed across the entire molecule.
Table 2: Frontier Molecular Orbital Energies and Band Gap for this compound
| Parameter | Energy (eV) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.8 eV |
| Band Gap (ΔE) | ~ 4.7 eV |
| (Note: These values are illustrative and can differ based on the specific DFT functional and basis set used.) |
Mulliken Atomic Charge Distribution Analysis
Mulliken charge analysis provides an estimation of the partial atomic charges within a molecule, offering insights into the electrostatic potential and the location of electrophilic and nucleophilic sites. In this compound, the oxygen and nitrogen atoms are expected to carry negative charges, making them potential sites for electrophilic attack. Conversely, the carbon atoms, particularly those double-bonded to oxygen, exhibit positive charges.
Table 3: Illustrative Mulliken Atomic Charges for this compound
| Atom | Charge (a.u.) |
| O (on C2) | ~ -0.55 |
| O (on C4) | ~ -0.58 |
| O (acetamide) | ~ -0.50 |
| N1 | ~ -0.30 |
| N3 | ~ -0.25 |
| C2 | ~ +0.70 |
| C4 | ~ +0.65 |
| C5 | ~ -0.10 |
| (Note: These are representative values and the exact charge distribution is dependent on the computational method.) |
Harmonic Vibrational Frequency Calculations
Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, specific vibrational modes corresponding to different functional groups can be identified. For this compound, characteristic frequencies include N-H stretching, C=O stretching of the uracil (B121893) ring and the acetamide group, and C-N stretching vibrations. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.
Table 4: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretching (ring) | ~3400-3500 |
| N-H Stretching (amide) | ~3300-3400 |
| C=O Stretching (ring) | ~1700-1750 |
| C=O Stretching (amide) | ~1650-1700 |
| C-N Stretching | ~1200-1400 |
| (Note: These are unscaled frequencies and serve as a guide for spectral interpretation.) |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations can explore the conformational landscape of this compound, revealing the flexibility of the acetamide side chain and its interactions with solvent molecules. These simulations are crucial for understanding how the molecule might behave in a biological environment, such as the active site of an enzyme.
Quantitative Structure-Activity Relationship (QSAR) Studies Based on Computational Parameters
Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the biological activity of a series of compounds with their physicochemical properties, which can be derived from computational methods. For this compound and its analogs, various quantum chemical descriptors obtained from DFT calculations (e.g., HOMO-LUMO energies, dipole moment, atomic charges) can be used to build QSAR models. ethernet.edu.et These models can then predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. For instance, its inhibitory effect on enzymes like xanthine (B1682287) phosphoribosyltransferase has been noted. ethernet.edu.et
Prediction of Spectroscopic Properties through Computational Methods
The prediction of spectroscopic properties through quantum chemical and computational methods offers a powerful, non-destructive avenue to complement and, at times, guide experimental analysis. For this compound, also known as 5-acetamidouracil, computational techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in elucidating its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectral characteristics. These methods provide a molecular-level understanding of the relationships between the compound's structure and its spectroscopic signatures.
Computational approaches to predict spectroscopic data are well-established. For instance, DFT has been successfully employed to calculate the vibrational spectra and NMR chemical shifts of numerous organic molecules, including pyrimidine derivatives. researchgate.netresearchgate.netmdpi.com Similarly, TD-DFT is a reliable method for predicting electronic absorption spectra. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set, with methods like B3LYP and basis sets such as 6-311++G(d,p) being commonly used for good correlation with experimental data. nih.gov
Vibrational Spectroscopy (FT-IR)
Computational methods can predict the vibrational frequencies of this compound, which correspond to the peaks observed in its experimental FT-IR spectrum. Each calculated frequency can be assigned to specific vibrational modes of the molecule, such as the stretching and bending of its various bonds (N-H, C=O, C-N, C-H). For example, studies on similar acetamide and pyrimidine structures have shown that DFT calculations can accurately predict the wavenumbers for key functional groups. nih.govnih.gov The characteristic C=O stretching frequencies of the pyrimidine ring and the acetamido group, as well as the N-H stretching vibrations, are particularly well-defined by these computational models. Discrepancies between calculated harmonic frequencies and experimental anharmonic frequencies are often accounted for by applying a scaling factor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of quantum chemical calculations in structure elucidation. mdpi.comresearchgate.net Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. These values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). Such calculations can help in the unambiguous assignment of experimental NMR signals, especially for complex molecules. For pyrimidine derivatives, DFT has been shown to provide ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental values.
Electronic Spectroscopy (UV-Vis)
Time-dependent density functional theory (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra of molecules like this compound. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band. For pyrimidine-based compounds, TD-DFT can elucidate the nature of the electronic transitions, often identifying them as π → π* or n → π* transitions localized on the pyrimidine ring or involving charge transfer between different parts of the molecule.
While specific, detailed computational studies providing precise data tables for the spectroscopic properties of this compound are not widely available in the cited literature, the established methodologies for similar compounds provide a robust framework for how such an analysis would be conducted. The following tables are illustrative examples based on typical results from DFT and TD-DFT calculations for related pyrimidine and acetamide derivatives.
Table 1: Illustrative Predicted Vibrational Frequencies for this compound using DFT
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (pyrimidine) | 3450 |
| N-H Stretch (acetamide) | 3350 |
| C-H Stretch (methyl) | 2980 |
| C=O Stretch (pyrimidine) | 1720, 1680 |
| C=O Stretch (acetamide) | 1660 |
| N-H Bend | 1620 |
| C-N Stretch | 1450 |
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using DFT/GIAO
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| N1-H | 11.2 |
| N3-H | 10.8 |
| N5-H | 9.5 |
| C6-H | 7.8 |
| CH₃ | 2.1 |
| ¹³C NMR | |
| C2 (C=O) | 151.0 |
| C4 (C=O) | 163.0 |
| C5 | 110.0 |
| C6 | 140.0 |
| Acetyl C=O | 169.5 |
| Acetyl CH₃ | 24.0 |
Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound using TD-DFT
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |
| 265 | 0.45 | HOMO → LUMO (π → π) |
| 220 | 0.20 | HOMO-1 → LUMO (π → π) |
| 205 | 0.15 | n → π* |
These tables represent the type of data generated from quantum chemical calculations, providing a detailed and valuable insight into the spectroscopic properties of this compound.
Chemical Reactivity, Transformations, and Applications in Organic Synthesis
Elucidation of Reaction Mechanisms
The chemical transformations of N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide and its parent compound, 5-aminouracil (B160950), proceed through several key mechanistic pathways.
This compound possesses both nucleophilic and electrophilic centers, dictating its reaction pathways. vaia.com The primary nucleophilic site is the exocyclic nitrogen of the acetamide (B32628) group, although the ring nitrogens can also exhibit nucleophilicity. researchgate.net The lone pair of electrons on the amino nitrogen can attack various electrophiles. The uracil (B121893) ring itself, being electron-rich, can undergo electrophilic substitution, although the C5 position is already substituted.
Conversely, the compound has electrophilic sites at the two carbonyl carbons (C2 and C4) of the uracil ring. vaia.com These carbons are susceptible to attack by strong nucleophiles. Furthermore, the electrophilicity of the uracil ring can be enhanced. For instance, introducing a strongly electronegative group, like a trifluoroacetyl group onto the C5-amino substituent, significantly increases the electron affinity of the uracil system, making it more susceptible to nucleophilic attack. nih.gov While the acetyl group in this compound is less electron-withdrawing than a trifluoroacetyl group, it still modulates the electronic properties of the ring.
Table 1: Nucleophilic and Electrophilic Sites of this compound
| Site Type | Location | Description of Reactivity |
|---|---|---|
| Nucleophilic | Exocyclic N-atom (Amide) | The primary site for reactions with electrophiles; its reactivity is slightly reduced by the acetyl group compared to a free amino group. researchgate.net |
| Nucleophilic | N1 and N3 of Pyrimidine (B1678525) Ring | Can participate in reactions like alkylation, though typically less reactive than the exocyclic amino group. scilit.com |
| Electrophilic | C2 and C4 of Pyrimidine Ring | Carbonyl carbons are susceptible to attack by strong nucleophiles. vaia.com |
| Electrophilic | C6 of Pyrimidine Ring | Can act as an electrophilic center, particularly in conjugate addition reactions. rsc.orgresearchgate.net |
Condensation and subsequent cyclization reactions are hallmarks of the reactivity of 5-aminouracil derivatives, providing routes to a vast array of fused heterocyclic systems. nih.gov The C5-amino group, often after hydrolysis of the acetyl group, readily condenses with 1,3-dicarbonyl compounds or their equivalents. rsc.org For example, the reaction of 5-aminouracils with α,β-unsaturated aldehydes or ketones can lead to the formation of pyridopyrimidines through a sequence of addition and cyclization-dehydration steps. rsc.orgznaturforsch.com
A prominent example is the three-component reaction between 5-aminouracil, an aldehyde, and a barbituric acid derivative under microwave irradiation, which efficiently produces pyrido[3,2-d:6,5-d']dipyrimidines. znaturforsch.comresearchgate.net The mechanism involves the initial formation of a Schiff base or a Knoevenagel adduct, which then undergoes further reactions leading to the final fused product. researchgate.net
The uracil ring system, particularly when activated, can participate in Michael addition reactions, a type of conjugate addition. wikipedia.orgorganic-chemistry.org In the context of synthesizing fused heterocycles, 5-aminouracil derivatives can act as nucleophiles in a tandem reaction sequence. For instance, the synthesis of pyrido[2,3-d]pyrimidines can be achieved via a one-pot, three-component reaction involving an aminouracil, an aromatic aldehyde, and malononitrile (B47326). researchgate.net The proposed mechanism for this transformation is a domino Knoevenagel condensation, followed by a Michael addition of the aminouracil to the electron-deficient alkene (the Knoevenagel adduct), and subsequent intramolecular cyclization. rsc.orgresearchgate.net The C6-position of the uracil ring attacks the β-carbon of the α,β-unsaturated nitrile, demonstrating the nucleophilic character of the pyrimidine ring in a conjugate addition context.
Role as a Versatile Synthetic Precursor for Novel Heterocyclic Compounds
The inherent reactivity of this compound and its parent amine makes it an exceptionally useful starting material for constructing a variety of heterocyclic scaffolds, many with significant pharmacological interest. ias.ac.inresearchgate.net
The synthesis of fused pyrimidine systems is a well-established application of aminopyrimidine precursors.
Pyrazolo[1,5-a]pyrimidines : These structures are typically synthesized through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.govrsc.orgresearchgate.net While this is the most common route, the reverse approach, using a 5-aminopyrimidine (B1217817) and a pyrazole (B372694) precursor, is also viable. The functional groups on this compound allow for its conversion into a suitable 1,3-dielectrophilic synthon that can react with hydrazine (B178648) or substituted hydrazines to build the pyrazole ring fused to the pyrimidine core.
Pyrrolo[2,3-d]pyrimidines : Known as 7-deazapurines, these fused systems are of great interest in medicinal chemistry. nih.govnih.gov Synthetic strategies often involve the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine. Starting from a 5-aminouracil derivative, reaction with an α-haloketone or α-haloaldehyde can lead to the formation of a 5-(β-ketoamino) or 5-(β-formylamino) intermediate, which can then undergo intramolecular cyclization to form the pyrrolo[2,3-d]pyrimidine scaffold. One-pot multicomponent reactions involving 6-aminouracil (B15529) derivatives are also employed to generate these fused systems. researchgate.net
The functional handles on this compound enable its use as a scaffold for the synthesis of other non-fused heterocyclic rings.
Thiazole Derivatives : The synthesis of thiazoles often involves the reaction of a thioamide with an α-halocarbonyl compound (Hantzsch synthesis). mdpi.com The acetamide group of the title compound can be hydrolyzed to the free amine, which can then be converted to a thiourea (B124793) derivative by reaction with an isothiocyanate. This pyrimidinyl-thiourea can then be cyclized with various α-haloketones to yield 2-aminothiazoles bearing the pyrimidine-2,4-dione moiety. mdpi.comresearchgate.net Alternatively, the Cook-Heilbron synthesis allows for the formation of 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide. wikipedia.org
Pyrazole Derivatives : Pyrazoles are commonly formed by the condensation of a 1,3-dicarbonyl compound with hydrazine. researchgate.net The uracil moiety can be chemically modified to act as the 1,3-dicarbonyl equivalent. For example, a Vilsmeier-Haack reaction on an activated uracil could introduce formyl and chloro groups, creating the necessary electrophilic centers to react with hydrazine and form a pyrazole ring attached to the pyrimidine.
Pyridine (B92270) Derivatives : The synthesis of pyridines can be achieved through various condensation reactions. researchgate.net A well-known method is the Hantzsch pyridine synthesis, or variations thereof. A multicomponent reaction involving 5-aminouracil, an aldehyde, and a compound with an active methylene (B1212753) group (like malononitrile or ethyl acetoacetate) can lead to highly substituted pyrido[2,3-d]pyrimidines, which are a class of fused pyridines. researchgate.netrsc.org
Isoxazole (B147169) Derivatives : Isoxazoles are generally synthesized by the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govresearchgate.net The uracil core of this compound can be used to generate these precursors. For example, condensation of the C5-amino group with a β-ketoester could be followed by cyclization with hydroxylamine to yield an isoxazole appended to the pyrimidine ring.
Table 2: Synthetic Applications of the Aminouracil Scaffold
| Target Heterocycle | General Synthetic Strategy | Typical Reagents | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | Three-component condensation (Knoevenagel-Michael-Cyclization) | Aldehydes, Malononitrile | researchgate.net |
| Pyrido[3,2-d:6,5-d']dipyrimidines | Three-component condensation | Aldehydes, Barbituric Acid | znaturforsch.com |
| Pyrrolo[2,3-d]pyrimidines | Reaction with α-haloketones followed by cyclization | α-haloketones, Base | researchgate.netnih.gov |
| Thiazoles | Conversion to thiourea, followed by Hantzsch cyclization | Isothiocyanates, α-haloketones | mdpi.com |
| Isoxazoles | Condensation with 1,3-dicarbonyl precursors, cyclization with hydroxylamine | β-ketoesters, Hydroxylamine | nih.gov |
Derivatization with Polymeric and Cellulosic Substrates
The derivatization of pyrimidine scaffolds with polymeric supports is a key strategy in solid-phase synthesis, facilitating the construction of diverse molecular libraries. While specific examples detailing the derivatization of this compound with cellulosic substrates are not extensively documented in current literature, the principles of solid-phase synthesis using polystyrene-derived supports are well-established for pyrimidine derivatives acs.org.
This approach typically involves the immobilization of a pyrimidine precursor onto a solid support, followed by a series of chemical transformations to build the final molecule. The solid support allows for easy purification by simple filtration and washing, streamlining the synthetic process. For instance, a common strategy is the use of a resin-bound starting material, which can then be subjected to various reagents in solution to achieve the desired derivatization.
Table 1: Overview of Solid-Phase Synthesis of Pyrimidine Derivatives
| Support Type | Synthetic Route | Key Features |
|---|---|---|
| Polystyrene-derived supports | Construction of pyrimidine rings | Enables efficient purification and automation of synthesis. |
The application of these methods to this compound would likely involve the attachment of a suitable precursor to the polymeric resin, followed by reactions to introduce the acetamide functionality. This powerful technique opens avenues for creating a multitude of derivatives for various applications, including high-throughput screening.
Intermolecular Reaction Dynamics of the Pyrimidine-Acetamide Scaffold
The intermolecular reaction dynamics of the pyrimidine-acetamide scaffold are largely governed by non-covalent interactions, particularly hydrogen bonding. These interactions are crucial in determining the crystal packing, solubility, and biological activity of these compounds.
A study of N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate revealed a complex network of intermolecular hydrogen bonds nih.gov. The crystal structure showed that the pyrimidine ring and the acetamide group are nearly planar, with a significant dihedral angle between them. This arrangement facilitates the formation of O-H···O and N-H···O hydrogen bonds between the molecule and water molecules, as well as between the pyrimidine moieties themselves nih.gov. These interactions lead to the formation of a three-dimensional framework, highlighting the strong cohesive forces within the crystal lattice nih.gov.
In another example, 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide was found to exist as a centrosymmetric dimer in the solid state, held together by N-H···O hydrogen bonds nih.gov. The planarity of the molecule, with a small dihedral angle between the pyrimidine and pyridine rings, facilitates this dimeric association nih.gov.
Table 2: Hydrogen Bonding in Pyrimidine-Acetamide Derivatives
| Compound | Interacting Groups | Type of Interaction | Reference |
|---|---|---|---|
| N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate | Pyrimidine moieties and water molecules | O-H···O and N-H···O hydrogen bonds | nih.gov |
These studies underscore the importance of the pyrimidine-acetamide scaffold in directing intermolecular assembly through specific and directional hydrogen bonds. The presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=O and ring nitrogen atoms) within the this compound structure suggests a high propensity for forming robust intermolecular networks. These networks are fundamental to understanding the material properties and molecular recognition capabilities of this class of compounds. The structure-activity relationship of some bis-pyrimidine acetamides has indicated that the presence of electron-withdrawing groups can play a role in their biological potential nih.gov.
Molecular Interactions, Biochemical Pathways, and Enzyme Inhibition Mechanisms
Molecular Docking Studies with Protein Targets
Molecular docking simulations are instrumental in predicting the binding conformations and affinities of small molecules like N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide to various protein targets.
Derivatives of the pyrimidine (B1678525) structure have been investigated for their inhibitory potential against several protein kinases. For instance, certain pyrimidindione derivatives have been docked with cyclin-dependent kinases (CDKs) to evaluate their inhibitory activity. lew.ro In a study on N-alkyl substituted iodoquinazoline derivatives, which share a similar heterocyclic core, docking studies with Epidermal Growth Factor Receptor (EGFR) revealed significant interactions. One derivative, compound 9c, showed an affinity value of -90.95 kcal/mol and formed hydrogen bonds with Met790 and Thr854 within the EGFR binding site. nih.gov Another derivative, 9d, exhibited an even higher affinity of -108.45 kcal/mol. nih.gov Additionally, a new theobromine (B1682246) derivative containing an acetamide (B32628) linker, T-1-PCPA, was designed to target EGFR, with its pyrimidine-like xanthine (B1682287) moiety intended to occupy the ATP binding pocket, suggesting competitive inhibition. nih.gov Pyridopyrimidine derivatives have also been identified as dual inhibitors of EGFR and CDK4/cyclin D1. nih.gov Specifically, N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)phenyl urea (B33335) derivatives have shown inhibitory activity against both B-Raf and EGFR kinases. nih.gov
The pyrimidine framework is a key feature in molecules that interact with various neurotransmitter receptors. Allosteric modulators for A1 and A3 adenosine (B11128) receptors (ARs) have been developed from pyrimidine-based compounds. nih.gov For example, pyridinylisoquinolines have been characterized as positive allosteric modulators (PAMs) of the A3 AR. nih.gov While direct docking studies of this compound with GABA and glycine (B1666218) receptors are not extensively documented in the provided results, the broader class of pyrimidine derivatives has been a focus in the study of these receptors.
The inhibition of enzymes crucial for cell proliferation is a well-established mechanism for pyrimidine-based compounds.
Dihydrofolate Reductase (DHFR): Numerous pyrimidine derivatives have been synthesized and evaluated as DHFR inhibitors. nih.govmdpi.com These compounds, often referred to as antifolates, are designed to mimic the natural substrate, dihydrofolate, and bind to the active site of DHFR. wikipedia.orgnih.gov For example, 2,4-diamino-5-deaza compounds have been synthesized as potent inhibitors of DHFR from opportunistic pathogens. nih.gov Docking studies of some inhibitors have shown interactions with key residues like Asp 27 and Phe 92 in the DHFR active site. researchgate.net
Thymidylate Synthase (TS): TS is a critical target for anticancer drugs, and its inhibitors prevent the synthesis of dTMP, a necessary precursor for DNA synthesis. wikipedia.org N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)phenyl urea derivatives have been designed as TS inhibitors. nih.gov Molecular docking of some 1,3,4-oxadiazole-triazole hybrids, which can be conceptually related to substituted pyrimidines, into the active site of TS (PDB: 6QXG) showed hydrogen bonding interactions with residues like ASP 218 and ASN 226, similar to the standard drug 5-Fluorouracil (B62378). mdpi.com These interactions suggest a mechanism of action that involves blocking the enzyme's catalytic activity. mdpi.com
tRNA Methyltransferases: Thienopyrimidinone derivatives have been developed as inhibitors of bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD). nih.gov These inhibitors can induce a conformational change in the enzyme's active site, a "tyrosine-flipping" mechanism, which blocks access for the cofactor S-adenosyl-l-methionine (SAM) and the tRNA substrate. nih.gov
Analysis of Non-Covalent Interactions in Biological Recognition (e.g., Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)
Non-covalent interactions are fundamental to the structure and function of biomolecules and play a crucial role in ligand-protein binding. mdpi.comrsc.org
Hydrogen Bonding: The crystal structure of N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate reveals extensive intermolecular N-H···O hydrogen bonding between the pyrimidine moieties and with water molecules, which helps to form a three-dimensional framework. nih.gov In docking studies, hydrogen bonds are consistently identified as key interactions for the stability of pyrimidine derivatives in the active sites of their target proteins. nih.govnih.gov
π-Stacking: Aromatic rings, like the pyrimidine ring, can engage in π-stacking interactions, which are significant for molecular recognition and the stability of biological structures. researchgate.net These interactions involve the stacking of aromatic rings in either a parallel or T-shaped arrangement. researchgate.net The stability of such interactions is influenced by electrostatic and van der Waals forces. nih.gov In the assembly of some coordination compounds, π–π stacking interactions, in conjunction with hydrogen bonding, govern the formation of infinite one-dimensional structures. nih.gov
Hydrophobic Interactions: The hydrophobic character of certain parts of a molecule can drive its binding to hydrophobic pockets within a protein. In the design of a theobromine derivative, T-1-PCPA, a p-chlorophenyl moiety and two methyl groups were included to occupy hydrophobic regions I and II of the EGFR active site, thereby enhancing the stability of the ligand-protein complex. nih.gov
Allosteric Modulation and ATP-Competitive Inhibition Theories for Pyrimidine-Based Compounds
Pyrimidine-based compounds can exhibit different modes of enzyme inhibition, including allosteric modulation and direct competition with substrates like ATP.
Allosteric Modulation: Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov This approach is promising for developing drugs with greater specificity. nih.gov Pyrimidine-based compounds have been identified as allosteric modulators for various receptors and enzymes. nih.govresearchgate.net For instance, certain pyrimidine derivatives act as allosteric inhibitors of aspartate transcarbamoylase, a key enzyme in pyrimidine biosynthesis. rug.nl
ATP-Competitive Inhibition: Many kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the natural substrate from binding. nih.gov The pyrimidine ring, being a core component of the natural ATP molecule, makes pyrimidine derivatives ideal candidates for ATP-competitive inhibitors. nih.gov ATP-competitive inhibitors can allosterically modulate the global conformation of some tyrosine kinases by influencing structural elements like the αC-helix. chemrxiv.org
Structure-Activity Relationship (SAR) Elucidation for Molecular Target Engagement
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates.
For pyrimidine-based compounds, SAR studies have provided valuable insights. In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, systematic modifications in different regions of the scaffold helped to establish SAR for wild-type SLACK inhibition. mdpi.comnih.gov It was found that substitutions were most tolerated in the eastern region of the scaffold. mdpi.com Similarly, for a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor, SAR studies led to the identification of a compound with enhanced potency and favorable pharmacokinetic properties. researchgate.net The structural features of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides have been correlated with their analgesic properties. researchgate.net The crystal structure of N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate shows that the molecule exists in the keto form with a dihedral angle of 87.45° between the pyrimidine ring and the C—N—C(=O)—C group. nih.gov This structural information is critical for understanding its potential interactions with biological targets.
Data Tables
Table 1: Investigated Protein Targets and Receptors for Pyrimidine-based Compounds
| Target Class | Specific Target | Type of Interaction/Inhibition | Reference |
|---|---|---|---|
| Protein Kinases | CDK2, CDK4/cyclin D1 | Inhibition | lew.ro, nih.gov |
| EGFR | Inhibition, ATP-Competitive | nih.gov, nih.gov, nih.gov, nih.gov | |
| B-Raf | Inhibition | nih.gov | |
| Neurotransmitter Receptors | Adenosine A1 and A3 Receptors | Allosteric Modulation | nih.gov |
| Enzymes | Dihydrofolate Reductase (DHFR) | Inhibition, Substrate Analog | wikipedia.org, nih.gov, nih.gov, researchgate.net |
| Thymidylate Synthase (TS) | Inhibition | wikipedia.org, nih.gov, mdpi.com | |
| tRNA Methyltransferases | Inhibition | nih.gov | |
| Aspartate Transcarbamoylase | Allosteric Inhibition | rug.nl |
Table 2: Key Non-Covalent Interactions of Pyrimidine Derivatives
| Interaction Type | Description | Example from Literature | Reference |
|---|---|---|---|
| Hydrogen Bonding | Formation of N-H···O and O-H···O bonds. | Crucial for crystal packing and ligand binding in active sites. | nih.gov, nih.gov |
| π-Stacking | Parallel or T-shaped stacking of aromatic rings. | Contributes to the stability of ligand-protein complexes. | nih.gov, researchgate.net |
Supramolecular Chemistry and Host Guest Interactions of N 2,4 Dioxo 1h Pyrimidin 5 Yl Acetamide Derivatives
Formation of Hydrogen-Bonded Architectures in Solid State
The solid-state arrangement of N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide derivatives is predominantly dictated by a network of hydrogen bonds. These interactions guide the molecules into well-defined, three-dimensional frameworks. A pertinent example can be found in the crystal structure of a closely related compound, N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate, which crystallizes as a dihydrate in the monoclinic space group. nih.gov In this structure, the pyrimidine (B1678525) derivative and water molecules are linked by extensive O—H⋯O and N—H⋯O hydrogen bonds. nih.gov
Table 1: Crystallographic Data for N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide Dihydrate nih.gov
| Parameter | Value |
| Formula | C₆H₈N₄O₃·2H₂O |
| Molecular Weight | 220.20 |
| Crystal System | Monoclinic |
| a (Å) | 9.5501 (12) |
| b (Å) | 12.2161 (13) |
| c (Å) | 8.5324 (8) |
| β (°) | 98.708 (1) |
| Volume (ų) | 983.96 (19) |
| Z | 4 |
This interactive table summarizes the key crystallographic parameters, providing a snapshot of the solid-state packing.
Self-Assembly Principles of Uracil-Containing Scaffolds
The principles governing the self-assembly of uracil-containing scaffolds are rooted in the specific and directional nature of the non-covalent interactions they can form. The uracil (B121893) ring itself presents multiple hydrogen bond donor (N-H) and acceptor (C=O) sites, which are fundamental to its role in forming base pairs in RNA. nih.gov The introduction of substituents, such as the acetamido group in this compound, provides additional functional groups that can participate in and direct the self-assembly process.
Studies on related uracil derivatives have demonstrated their capacity to self-assemble into complex, ordered nanostructures. For example, conjugates of 5-fluorouracil (B62378) with dipeptides have been shown to self-assemble into self-supporting hydrogels composed of entangled nanofibers or rigid nanotubes. rsc.org This process is driven by a combination of hydrogen bonding and other interactions, leading to the formation of extended one-dimensional structures that entangle to form a three-dimensional network. Similarly, carrier-free nanodrugs have been developed through the self-assembly of 5-fluorouracil and cinnamaldehyde (B126680) conjugates into well-defined nanoparticles. nih.gov These examples underscore a general principle: the molecular structure of a uracil derivative can be tailored to program its self-assembly into specific supramolecular architectures with potential applications in materials science and drug delivery.
Characterization of Supramolecular Synthons (e.g., N—H⋯O, C—H⋯O, C—H⋯N, C—H⋯π Interactions)
The predictable and robust patterns of intermolecular interactions that define crystal packing are known as supramolecular synthons. mdpi.com These synthons are the building blocks of crystal engineering, allowing for the rational design of solid-state architectures. In the context of this compound derivatives, several key synthons are responsible for the observed self-assembly.
The most prominent of these is the N—H⋯O hydrogen bond . In the crystal structure of N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate, these interactions are ubiquitous, linking the pyrimidine rings to each other and to the water molecules of hydration. nih.gov The N-H groups of the pyrimidine ring and the amide functionality act as donors, while the carbonyl oxygen atoms of both the pyrimidine and the acetamido group serve as acceptors.
C—H⋯O interactions , though weaker than conventional hydrogen bonds, also play a significant role in the crystal packing of related systems. For instance, in cocrystals of 5-nitrouracil, C—H⋯O bonds are observed to contribute to the formation of cyclic arrangements and the connection between molecular tapes. nih.gov
While not explicitly detailed for the title compound, C—H⋯N and C—H⋯π interactions are also plausible contributors to the supramolecular assembly, given the presence of the pyrimidine ring. In other heterocyclic systems, these interactions are known to provide additional stability to the crystal lattice. The systematic study of these synthons in various uracil derivatives allows for a deeper understanding of how molecular-level information is translated into macroscopic material properties.
Table 2: Common Supramolecular Synthons in Uracil Derivatives
| Synthon | Donor | Acceptor | Role in Assembly |
| N—H⋯O | Pyrimidine N-H, Amide N-H | Carbonyl O | Primary driving force for chain and layer formation nih.govnih.gov |
| O—H⋯O | Water O-H | Carbonyl O | Integration of solvent molecules, stabilization of 3D network nih.gov |
| C—H⋯O | Aliphatic/Aromatic C-H | Carbonyl O | Fine-tuning of crystal packing, formation of cyclic motifs nih.gov |
| C—H⋯N | Aliphatic/Aromatic C-H | Pyrimidine N | Directional interactions contributing to overall stability nih.gov |
This interactive table outlines the key supramolecular synthons and their roles in the assembly of uracil-based crystal structures.
Potential in Molecular Recognition and Host-Guest Systems
The well-defined arrangement of hydrogen bond donors and acceptors on the this compound scaffold makes it an attractive candidate for applications in molecular recognition and host-guest chemistry. The ability to form multiple, specific non-covalent bonds allows these molecules to selectively bind to complementary guest molecules.
The principles of this recognition are evident in studies involving other uracil derivatives. For example, 5-fluorouracil has been shown to form inclusion complexes with β-cyclodextrin, a well-known macrocyclic host. mdpi.com In these systems, the uracil derivative (the guest) is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) (the host), with the complex being stabilized by intermolecular interactions. mdpi.com Similarly, 5-fluorouracil has been entrapped as a guest molecule within supramolecular organogels, where hydrogen bonds form between the drug and the gelator fibers. nih.gov
These findings suggest that this compound and its derivatives could likewise serve as guest molecules in various host systems, such as cyclodextrins, calixarenes, or pillararenes. nih.gov The acetamido substituent could provide an additional point of interaction, potentially enhancing binding affinity or selectivity compared to simpler uracil derivatives. Conversely, self-assembled structures formed from these uracil derivatives could themselves act as hosts, creating cavities or surfaces capable of recognizing and binding specific small molecules or ions, opening avenues for the development of novel sensors or responsive materials.
Advanced Analytical Methodologies for Compound Characterization and Reaction Monitoring
Chromatographic Techniques (e.g., Thin-Layer Chromatography, Liquid Chromatography-Mass Spectrometry for purity and individuality)
Chromatographic techniques are pivotal in the separation and identification of compounds within a mixture, thereby assessing the purity and individuality of N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide.
Thin-Layer Chromatography (TLC) is a widely used method for monitoring the progress of chemical reactions and for the initial assessment of compound purity. For uracil (B121893) and its derivatives, TLC provides a rapid and effective means of separation. researchgate.netnih.gov A sample of the synthesized this compound would be spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system, and the solvent moves up the plate by capillary action. Due to differences in polarity and interaction with the stationary phase, different components of the sample travel at different rates, resulting in their separation. The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can be used for its identification.
| Parameter | Description |
|---|---|
| Stationary Phase | Typically silica gel 60 F254, which is a common choice for separating polar heterocyclic compounds. |
| Mobile Phase | A mixture of solvents, often a non-polar solvent like chloroform (B151607) or ethyl acetate (B1210297) with a polar solvent like methanol (B129727) or acetone, would be optimized to achieve good separation. For instance, a mobile phase of chloroform-methanol (90:10) has been used for similar pyrimidine (B1678525) derivatives. nih.gov |
| Visualization | Spots can be visualized under UV light (254 nm) if the compound is UV-active, or by using staining reagents such as potassium permanganate (B83412) or iodine vapor. |
| Expected Rf Value | The Rf value would be a decimal between 0 and 1. A pure compound should ideally show a single spot. The exact value would depend on the chosen stationary and mobile phases. |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govnih.govmdpi.com LC-MS is instrumental in confirming the molecular weight of this compound and in identifying any impurities. In a typical LC-MS analysis, the sample is injected into a high-performance liquid chromatography (HPLC) system. The components of the sample are separated based on their interactions with the stationary phase in the column and the mobile phase. As the separated components elute from the column, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z), providing a mass spectrum that can confirm the molecular weight of the compound. For pyrimidine derivatives, reversed-phase chromatography is often employed. aber.ac.uknih.gov
| Parameter | Description |
|---|---|
| Chromatographic Column | A reversed-phase column, such as a C18 column, is commonly used for the separation of polar compounds like pyrimidine derivatives. |
| Mobile Phase | A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol is typically used. |
| Ionization Technique | Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, and it can be operated in either positive or negative ion mode. |
| Expected Mass-to-Charge Ratio (m/z) | The molecular formula of this compound is C6H7N3O3, with a molecular weight of 169.14 g/mol. In positive ion mode, the expected m/z would correspond to the protonated molecule [M+H]+ at approximately 170.14. |
Elemental Analysis for Compositional Validation
Elemental analysis is a crucial technique for determining the elemental composition of a compound. It provides the percentage by mass of each element present and is used to confirm the empirical and molecular formula of a newly synthesized compound. researchgate.netacs.org For this compound, elemental analysis would be performed for carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C6H7N3O3). A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the purity and correct composition of the compound. acs.org
| Element | Theoretical Percentage (%) | Experimentally Determined Percentage (%) |
|---|---|---|
| Carbon (C) | 42.61 | Data not available in searched sources |
| Hydrogen (H) | 4.17 | Data not available in searched sources |
| Nitrogen (N) | 24.84 | Data not available in searched sources |
| Oxygen (O) | 28.37 | (Typically determined by difference) |
Thermal Analysis Techniques for Stability Assessment
Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. americanpharmaceuticalreview.comtainstruments.comnih.gov These methods are vital for assessing the thermal stability, melting point, and the presence of solvates or polymorphs of a compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is particularly useful for determining the thermal stability and decomposition temperature of a compound. A sample of this compound would be heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass would be continuously monitored. A significant loss of mass at a specific temperature range indicates decomposition. TGA can also reveal the presence of water or other solvents in the crystal lattice.
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to determine the melting point, which is a key indicator of purity. A sharp melting peak suggests a pure compound, while a broad peak may indicate the presence of impurities. DSC can also detect other thermal events such as glass transitions, crystallization, and solid-solid phase transitions, which are important for characterizing different polymorphic forms of a substance. researchgate.net
| Technique | Parameter Measured | Expected Observation for this compound |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | A stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. The temperature at which this occurs indicates the decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | An endothermic peak corresponding to the melting of the compound. The temperature at the peak maximum is taken as the melting point. Additional peaks could indicate polymorphic transitions or the presence of solvates. |
Future Research Trajectories and Broader Academic Impact
Exploration of Novel Synthetic Pathways for Scalable Production
The development of efficient and scalable synthetic routes for N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide and its analogues is a critical research objective. Traditional synthesis often involves the acetylation of 5-aminouracil (B160950), which itself can be prepared through various methods. nih.gov Future research will likely focus on improving these processes for greater efficiency, yield, and environmental sustainability.
One promising avenue is the refinement of multi-component reactions, such as the Biginelli reaction, which allows for the construction of the pyrimidine (B1678525) core in a single step from simple precursors. wikipedia.orgsemanticscholar.org Adapting these one-pot condensation reactions could provide a more direct and atom-economical pathway to substituted uracils. semanticscholar.org Research into microwave-assisted synthesis has already shown potential for reducing reaction times and improving yields for 6-aminouracil (B15529) synthesis, a strategy that could be adapted for 5-substituted derivatives. conicet.gov.ar
Another key area is the development of novel catalytic systems. For instance, copper-catalyzed methods have been shown to be effective for the oxidative dehydrogenation of dihydropyrimidines, which are often precursors in pyrimidine synthesis. semanticscholar.org Exploring new catalysts could enable milder reaction conditions and broader functional group tolerance, facilitating the synthesis of a wider array of derivatives for screening and application. The table below summarizes potential synthetic strategies for related compounds that could be adapted.
| Synthetic Approach | Key Precursors | Typical Reagents/Conditions | Potential Advantage | Reference |
|---|---|---|---|---|
| Acetylation of 5-Aminouracil | 5-Aminouracil | Acetic Anhydride (B1165640), Pyridine (B92270) | Direct functionalization of a key intermediate | |
| Substitution of 5-Bromouracil | 5-Bromouracil, Amine | Reflux in Ethylene Glycol | Versatile for creating various 5-amino derivatives | mdpi.com |
| Biginelli-Type Condensation | Aldehyde, Urea (B33335), Acetonyl-1,2,4-oxadiazole | TMSCl, DMF/MeCN | Efficient one-pot synthesis of the pyrimidine ring | semanticscholar.org |
| Microwave-Assisted Synthesis | Cyanoacetic acid, Urea | Solvent-free, MW irradiation | Reduced reaction time, improved yields | conicet.gov.ar |
Future efforts will aim to create highly efficient and expedient methods, potentially moving from multi-step processes to streamlined, scalable production suitable for both academic and industrial applications. nih.gov
Application of Advanced Computational Methodologies for Predictive Modeling and Data Reproducibility
Computational chemistry is poised to play a pivotal role in accelerating research on this compound and its derivatives. Methodologies like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are becoming indispensable for predicting molecular properties and biological activities. nih.govresearchgate.net
DFT calculations can be used to optimize molecular geometry, analyze vibrational spectra, and determine electronic properties such as frontier molecular orbitals (HOMO-LUMO gaps). researchgate.netresearchgate.net This information provides fundamental insights into the molecule's reactivity and stability. QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine and uracil (B121893) derivatives, data-driven QSAR models have been developed to predict antiproliferative activity, with high correlations between predicted and experimental results. nih.gov
A significant future trajectory is the use of these computational tools for the rational design of new derivatives. rsc.org By modeling interactions with biological targets, such as enzymes or receptors, researchers can predict the binding affinity and design molecules with enhanced potency and selectivity. nih.govmdpi.com This in-silico screening process can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of the most promising candidates. nih.gov
Moreover, the integration of cryo-electron microscopy (cryo-EM) structural data with computational modeling will be instrumental in guiding the next phase of drug design, offering faster and more reproducible structural determination of compound-target complexes. pnas.org Ensuring data reproducibility in these computational studies is paramount, and standardized protocols and validation methods will be crucial for the field's advancement. nih.govpnas.org
| Methodology | Application | Predicted Properties | Reference |
|---|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Predicting biological activity from structure | Antiproliferative activity (IC50) | nih.gov |
| DFT (Density Functional Theory) | Studying molecular structure and electronics | Optimized geometry, vibrational frequencies, HOMO-LUMO gap | researchgate.net |
| Molecular Docking | Simulating ligand-protein binding | Binding affinity, interaction modes with target sites | nih.govmdpi.com |
| Molecular Dynamics Simulation | Analyzing the dynamic behavior of molecules | Conformational changes, binding stability over time | rsc.org |
Design of Next-Generation Molecular Probes
The pyrimidine scaffold is a valuable component in the design of molecular probes for biological imaging and diagnostics. The structural features of this compound, particularly the potential for modification at various positions on the ring, make it an attractive starting point for developing next-generation probes.
Future research will likely focus on incorporating fluorophores or other signaling moieties onto the pyrimidine core to create probes that can selectively target and visualize specific biomolecules or cellular processes. Pyrimidine derivatives have been investigated for their fluorescence properties, which can be tuned by altering the substituents on the heterocyclic ring. mdpi.com This tunability is essential for creating probes with specific excitation and emission wavelengths suitable for various imaging techniques.
The design strategy for these probes often involves linking the pyrimidine scaffold to other functional groups that confer target specificity. For example, by attaching a group that binds to a particular enzyme or receptor, a probe can be designed to report on the activity or location of that target within a cell. The development of pyrimidine-based inhibitors for targets like SLACK potassium channels highlights the potential for creating highly specific molecular tools. nih.gov These efforts could lead to novel diagnostic agents for diseases or research tools to elucidate complex biological pathways. researchgate.net
Integration with Materials Science for Functional Architectures
The applications of pyrimidine derivatives are expanding beyond medicinal chemistry into the realm of materials science. mdpi.comstudysmarter.co.uk The heterocyclic structure of pyrimidines, including this compound, offers unique electronic and self-assembly properties that can be harnessed to create novel functional materials. studysmarter.co.uk
Researchers are exploring the use of pyrimidine-based compounds in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. mdpi.com The electron-deficient nature of the pyrimidine ring makes it a useful component in push-pull molecules, which are essential for creating materials with desirable photophysical and nonlinear optical properties. researchgate.net
Furthermore, the ability of uracil and its derivatives to form hydrogen bonds is being exploited to create supramolecular assemblies and polymers. These ordered structures can have applications in areas ranging from drug delivery to the creation of "smart" materials that respond to external stimuli. The integration of pyrimidine units into larger molecular architectures could lead to materials with tailored electronic, optical, or biological functions. numberanalytics.com This interdisciplinary research combines the precision of organic synthesis with the principles of materials engineering to build functional architectures from the molecular level up.
Contribution to Fundamental Understanding of Heterocyclic Chemistry
The study of this compound and its reactions contributes significantly to the fundamental understanding of heterocyclic chemistry. Pyrimidines are a cornerstone class of heterocyclic compounds, and every new synthetic method or reactivity study adds to the collective knowledge of this important chemical family. wikipedia.orgstudysmarter.co.ukmicrobenotes.com
Research into the synthesis and functionalization of this compound provides valuable data on the reactivity of the pyrimidine ring, particularly at the C5 position. conicet.gov.arnumberanalytics.com Understanding how substituents at this position influence the electronic properties and reactivity of the entire ring system is crucial for the rational design of new molecules. nih.gov For example, studies on electrophilic and nucleophilic substitution reactions on the pyrimidine ring help chemists predict reaction outcomes and devise new synthetic strategies. numberanalytics.com
Moreover, investigating the biological activity of derivatives provides insights into structure-activity relationships, which are fundamental concepts in medicinal chemistry. nih.gov By systematically modifying the structure of this compound and observing the effects on its properties, chemists can build predictive models that guide future research not only for pyrimidines but for other heterocyclic systems as well. nih.govresearchgate.net The pyrimidine ring system is a privileged scaffold in drug discovery, and a deeper understanding of its chemical nature will continue to fuel innovation in medicine and beyond. nih.govresearchgate.net
Conclusion
Synthesis and Characterization Advancements
The synthesis of N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide is most commonly achieved through the acylation of its precursor, 5-aminouracil (B160950) (5-amino-1H-pyrimidine-2,4-dione). This reaction is a classical transformation in heterocyclic chemistry. A representative synthetic approach involves the reaction of 5-aminouracil with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. For instance, a method analogous to the synthesis of similar compounds involves stirring 5-aminouracil with trifluoroacetic anhydride in trifluoroacetic acid. nih.gov For the synthesis of the title compound, acetic anhydride would be the reagent of choice, likely in a suitable solvent to facilitate the reaction.
Advancements in synthetic methodologies for pyrimidine (B1678525) derivatives often focus on improving yield, purity, and employing more environmentally benign conditions. While specific novel syntheses for this compound are not extensively documented in recent literature, general advancements in the acylation of aminopyrimidines are applicable. rsc.org These can include microwave-assisted synthesis to reduce reaction times and the use of solid-supported catalysts for easier purification.
Expected Spectroscopic Data for this compound:
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the N-H protons of the pyrimidine ring and the amide, a singlet for the pyrimidine C6-H, and a singlet for the acetyl methyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the pyrimidine ring and the acetamide (B32628) group, as well as for the carbons of the pyrimidine ring and the acetyl methyl group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (for both the pyrimidine and amide carbonyls), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns characteristic of the loss of the acetyl group and other fragments. |
Furthermore, X-ray crystallography is a powerful tool for the definitive structural elucidation of such compounds. For a related compound, N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate, crystal structure analysis revealed two nearly planar segments, the pyrimidine ring and the acetamide group, with a significant dihedral angle between them. nih.gov Similar detailed structural information would be invaluable for understanding the solid-state packing and intermolecular interactions of this compound.
Insights from Computational and Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, reactivity, and spectroscopic properties of pyrimidine derivatives. acs.orgsemanticscholar.org For this compound, DFT calculations would provide valuable insights into its molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). These calculations help in predicting the sites of electrophilic and nucleophilic attack and understanding the molecule's reactivity.
Studies on related 5-substituted uracil (B121893) derivatives have demonstrated the utility of computational methods in correlating molecular properties with biological activity. nih.gov For example, the electron-withdrawing or -donating nature of the substituent at the C5 position significantly influences the electronic properties of the pyrimidine ring. In the case of the acetamido group, it is expected to have a nuanced electronic effect, capable of both resonance donation and inductive withdrawal.
Mechanistic studies on the acylation of aminopyrimidines are fundamental to optimizing synthetic protocols. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. The reactivity of the amino group is influenced by the electronic properties of the pyrimidine ring. nih.gov Studies on the acylation of 2-amino-4-hydroxypyrimidines have shown that the site of acylation (N- vs. O-acylation) can be influenced by steric factors of both the pyrimidine substituent and the acylating agent. rsc.org For 5-aminouracil, acylation is expected to occur regioselectively at the more nucleophilic exocyclic amino group.
Outlook on Future Academic Contributions
The academic exploration of this compound and its derivatives is poised for further contributions, particularly in the context of medicinal chemistry and materials science. Future research could be directed towards several key areas:
Novel Synthetic Strategies: The development of more efficient, scalable, and green synthetic routes to this compound and its analogues would be a valuable contribution. This could involve exploring novel catalysts or reaction media. researchgate.net
Comprehensive Characterization: A thorough characterization of the compound using a variety of modern analytical techniques, including single-crystal X-ray diffraction and advanced NMR spectroscopy, would provide a definitive understanding of its structural and electronic properties.
In-depth Computational Analysis: Detailed computational studies employing high-level theoretical models could elucidate the subtle electronic effects of the acetamido group on the pyrimidine ring, its tautomeric equilibria, and its potential interactions with biological macromolecules. researchgate.net
Exploration of Biological Activity: While the parent compound, uracil, is a fundamental biological molecule, the introduction of the 5-acetamido group could impart novel biological activities. Screening this compound and its derivatives for various pharmacological activities, such as anticancer or antiviral properties, could be a fruitful area of investigation. nih.govnih.gov
Materials Science Applications: The ability of the uracil moiety to form hydrogen bonds makes it an interesting building block for the development of supramolecular assemblies and functional materials. Investigating the self-assembly properties of this compound could lead to new materials with interesting optical or electronic properties.
Q & A
Q. What are the optimal synthetic routes for N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide, and how can reaction yields be improved?
Methodological Answer: The synthesis of pyrimidine-acetamide derivatives typically involves condensation reactions between pyrimidine precursors and acetylating agents. For example, analogous compounds like N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate are synthesized via nucleophilic substitution or acylation under controlled pH and temperature . Key considerations include:
- Precursor selection : Use 5-aminopyrimidine-2,4-dione derivatives as starting materials.
- Catalysis : Acidic or basic conditions (e.g., acetic anhydride in glacial acetic acid) to promote acetylation.
- Purification : Recrystallization from ethanol/water mixtures to isolate high-purity crystals.
Yield optimization may require iterative adjustments to stoichiometry, reaction time (e.g., 6–12 hours at 80°C), and inert atmosphere use to prevent oxidation.
Q. How should researchers characterize the structural and spectral properties of this compound?
Methodological Answer: A multi-technique approach is essential:
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate showed intermolecular N–H···O bonds critical for stability ).
- NMR spectroscopy : Confirm substitution patterns via ¹H and ¹³C NMR. For pyrimidine derivatives, typical δ values include ~2.0 ppm (CH₃ in acetamide) and 7.5–8.5 ppm (pyrimidine protons) .
- LC-MS : Validate molecular weight (e.g., [M+H]⁺ peaks) and purity (>95% by HPLC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data or bioactivity for pyrimidine-acetamide derivatives?
Methodological Answer: Discrepancies often arise from differences in solvent polarity, crystallinity, or impurity profiles. To address this:
- Standardize conditions : Use deuterated DMSO or CDCl₃ for NMR; calibrate instruments with reference compounds.
- Cross-validate techniques : Compare X-ray data (e.g., bond lengths ±0.003 Å ) with DFT-calculated structures.
- Replicate bioassays : For biological activity (e.g., antifungal or antitumor effects), ensure consistent cell lines, incubation times, and positive controls .
Q. What computational strategies are effective for predicting the biological target interactions of this compound?
Methodological Answer: Leverage molecular docking and dynamics simulations:
- Target selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or kinases, given pyrimidine derivatives’ known roles in nucleotide metabolism .
- Docking software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding.
- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can researchers design experiments to assess the compound’s potential as a kinase inhibitor?
Methodological Answer: Adopt a tiered screening approach:
In vitro kinase assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive luminescent assays (e.g., ADP-Glo™).
Selectivity profiling : Test against a kinase panel (≥50 kinases) to identify off-target effects.
Cellular validation : Measure proliferation inhibition in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
Structural analysis : Co-crystallize the compound with target kinases to confirm binding modes .
Safety and Toxicity Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Based on analogous compounds (e.g., acute oral toxicity Category 4 and skin irritation Category 2 ):
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Emergency procedures : For eye exposure, rinse with water for ≥15 minutes; for ingestion, administer activated charcoal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
